5-Chloro-4-mercaptopyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-mercaptopyridine-3-sulfonamide is a heterocyclic compound with a molecular formula of C5H5ClN2O2S2. This compound is characterized by the presence of a chlorine atom, a mercapto group, and a sulfonamide group attached to a pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-mercaptopyridine-3-sulfonamide typically involves the nucleophilic substitution reaction of pentachloropyridine with appropriate nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-mercaptopyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium thiolate (NaS) for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-4-mercaptopyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe molecule in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-Chloro-4-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in the folic acid synthesis pathway. This inhibition prevents the synthesis of folic acid, thereby hindering the growth and replication of certain microorganisms .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-mercaptopyridine: Similar in structure but lacks the sulfonamide group.
Pentachloropyridine: Contains multiple chlorine atoms but lacks the mercapto and sulfonamide groups.
4-Mercaptopyridine: Similar mercapto group but lacks the chlorine and sulfonamide groups.
Uniqueness
5-Chloro-4-mercaptopyridine-3-sulfonamide is unique due to the presence of both the sulfonamide and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C5H5ClN2O2S2 |
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Molecular Weight |
224.7 g/mol |
IUPAC Name |
5-chloro-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O2S2/c6-3-1-8-2-4(5(3)11)12(7,9)10/h1-2H,(H,8,11)(H2,7,9,10) |
InChI Key |
KPQKPESYYHJUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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